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Compound of Interest
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Cat. No.: B1460552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the signaling properties of the

neuropeptide PEN (ProSAAS-derived peptide) and its receptor, GPR83, in rat and mouse

models. This comparison is crucial for researchers selecting the appropriate animal model for

studies related to energy homeostasis, stress, and reward pathways where the PEN-GPR83

system is implicated. While significant research has been conducted in mice, data for the rat

model is notably less comprehensive, a critical consideration for translational studies.

Ligand-Receptor Interaction and Affinity
The endogenous ligand, PEN, shows high sequence conservation between rats and mice,

differing by only a single amino acid at the N-terminus.[1] Despite this similarity, detailed

binding affinity studies have predominantly been reported for the mouse.
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Downstream Signaling Pathways
GPR83 is a G protein-coupled receptor (GPCR) that has been shown to couple to both Gq and

Gi pathways, leading to the activation of phospholipase C (PLC) and inhibition of adenylyl

cyclase, respectively.[3] This dual coupling suggests that PEN-GPR83 signaling can elicit

diverse cellular responses depending on the tissue and cellular context.

Gq-Mediated Signaling
Activation of the Gq pathway by PEN binding to GPR83 leads to the stimulation of PLC, which

in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+).

Gi-Mediated Signaling
Coupling of GPR83 to the Gi pathway results in the inhibition of adenylyl cyclase, leading to a

decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Mitogen-Activated Protein Kinase (MAPK) Pathway
GPCR activation, including that of GPR83, can also lead to the phosphorylation and activation

of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling

cascade.[4][5]
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Species Ligand Assay Preparation EC50 (nM) Reference

Mouse mouse PEN
[35S]GTPγS

Binding

Hypothalamic

membranes
~0.2

Mouse mouse PEN
PLC

Activation

CHO-GPR83

cells

High Potency

(exact value

not specified)

Mouse mouse PEN

Intracellular

Ca2+

Release

CHO-GPR83

cells

Data not

available

Mouse mouse PEN

Adenylyl

Cyclase

Inhibition

Hippocampal

membranes

Data not

available

Rat - - -
Data not

available
-

Note on Ligand Specificity: It is important to note that recent studies have questioned whether

PEN is the sole endogenous ligand for GPR83, with some evidence suggesting the peptide

FAM237A as a potent agonist. However, this guide focuses on the existing literature concerning

PEN-GPR83 signaling as per the topic.

Tissue Distribution
The expression pattern of GPR83 is broadly similar in the brains of rats and mice, with high

expression in regions associated with reward, fear, and metabolism. However, a notable

difference has been reported in the striatum. In the mouse brain, GPR83 is found throughout

the striatum, including the nucleus accumbens. In contrast, GPR83 expression in the rat

striatum is reported to be lower.
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Caption: Gq-mediated signaling pathway of PEN-GPR83.
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Caption: Gi-mediated signaling pathway of PEN-GPR83.

Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of a

radiolabeled ligand to GPR83.

Materials:

Cell membranes or tissue homogenates expressing GPR83

Radioligand (e.g., [125I]Tyr-rPEN)

Non-labeled PEN (for non-specific binding determination)

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

Glass fiber filters (e.g., GF/C)

Scintillation cocktail
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Scintillation counter

Procedure:

Prepare serial dilutions of the radioligand in binding buffer.

In a 96-well plate, add a fixed amount of membrane/tissue homogenate to each well.

For total binding, add the radioligand dilutions to the wells.

For non-specific binding, add a high concentration of non-labeled PEN along with the

radioligand dilutions.

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Analyze the data using non-linear regression to determine Kd and Bmax.

cAMP Accumulation Assay
This protocol measures the inhibition of adenylyl cyclase activity through Gi-coupled GPR83.

Materials:

Cells expressing GPR83 (e.g., CHO-K1, HEK293)

PEN

Forskolin (to stimulate adenylyl cyclase)
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Assay buffer (e.g., HBSS with 0.1% BSA)

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Plate reader compatible with the chosen detection kit

Procedure:

Seed cells in a 96- or 384-well plate and culture overnight.

Replace the culture medium with assay buffer and pre-incubate with a phosphodiesterase

(PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Add serial dilutions of PEN to the wells.

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

Incubate for a specified time at room temperature.

Lyse the cells and measure intracellular cAMP levels using a commercial cAMP detection kit

according to the manufacturer's instructions.

Generate a dose-response curve and calculate the IC50 value for PEN-induced inhibition of

forskolin-stimulated cAMP accumulation.

Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following the

activation of Gq-coupled GPR83.

Materials:

Cells co-expressing GPR83 and a promiscuous G-protein like Gα16 (e.g., HEK293)

PEN

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

Assay buffer (e.g., HBSS)
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Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

Seed cells in a black, clear-bottom 96- or 384-well plate and culture overnight.

Load the cells with a calcium-sensitive dye by incubating them with the dye solution in assay

buffer for a specified time at 37°C.

Wash the cells with assay buffer to remove excess dye.

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

Inject serial dilutions of PEN into the wells and immediately start recording the fluorescence

intensity over time.

The peak fluorescence intensity corresponds to the maximum intracellular calcium

concentration.

Generate a dose-response curve by plotting the peak fluorescence change against the PEN

concentration and calculate the EC50 value.

ERK Phosphorylation Assay (Western Blot)
This protocol detects the phosphorylation of ERK1/2 as a downstream readout of GPR83

activation.

Materials:

Cells expressing GPR83

PEN

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels and electrophoresis equipment
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PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells and grow to near confluence.

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

Stimulate the cells with different concentrations of PEN for a short period (e.g., 5-10

minutes).

Lyse the cells on ice and collect the lysates.

Determine the protein concentration of each lysate.

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
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Caption: General workflow for studying PEN-GPR83 signaling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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